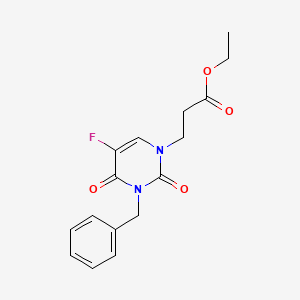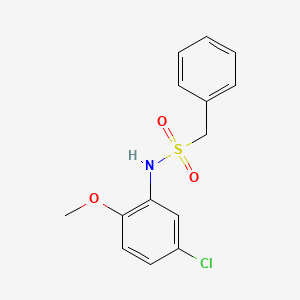
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DM-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-4 belongs to the class of pyranocarboxamide compounds and has been found to exhibit promising anticancer activity.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exerts its anticancer activity by disrupting the normal functioning of microtubules. Microtubules are tubular structures composed of protein subunits called tubulin, which play a crucial role in cell division and proliferation. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the tubulin subunits and prevents their polymerization, leading to the disruption of microtubule formation. This results in cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell division and proliferation, induction of apoptosis, and disruption of microtubule formation. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to exhibit anti-angiogenic activity, which is the inhibition of the formation of new blood vessels that are necessary for the growth and survival of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity to normal cells. These limitations need to be addressed in order to further evaluate its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and reduce toxicity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate its potential use in animal models and clinical trials to determine its safety and efficacy as a cancer therapeutic.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step process involving the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenylacetic acid, followed by cyclization using a Lewis acid catalyst. The resulting intermediate is then converted to N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide by reacting with an appropriate amine.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide works by inhibiting the formation of microtubules, which are essential for cell division and proliferation. This leads to cell cycle arrest and ultimately, cell death.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-4-7-18(14-16(15)2)22-20(23)21(10-12-25-13-11-21)17-5-8-19(24-3)9-6-17/h4-9,14H,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXOBNKGQKQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)





